Calcium Bis(formyl Homotaurine)
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Overview
Description
Preparation Methods
The synthesis of Calcium Bis(formyl Homotaurine) involves the nucleophilic opening of 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution, followed by in situ cation exchange by the addition of calcium chloride at controlled pH . This method is scalable and can produce the compound with high purity. Industrial production methods typically involve similar steps but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
Calcium Bis(formyl Homotaurine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular calcium hydride and group 9 dicarbonyl complexes . The major products formed from these reactions are mono(formyl) and bis(formyl) complexes . These reactions are often characterized by multinuclear NMR spectroscopy and crystallographic analysis .
Scientific Research Applications
Calcium Bis(formyl Homotaurine) has several scientific research applications, particularly in the fields of neurology and pharmacology. It is used as a reference material in analytical standards for accurate data analysis . In medicine, it is studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease . It is also used in the study of alcohol dependence and has shown promise in reducing alcohol intake in preclinical studies .
Mechanism of Action
The mechanism of action of Calcium Bis(formyl Homotaurine) involves its interaction with the central nervous system. It acts on the CNS, aiding in the restoration of normal glutaminergic neuron activity . It likely exerts its effects through interactions with NMDA receptors and calcium channels . This compound helps stabilize the chemical balance in the brain, which is often disrupted by conditions such as alcohol dependence .
Comparison with Similar Compounds
Calcium Bis(formyl Homotaurine) is similar to compounds such as Homotaurine (3-amino-1-propanesulfonic acid) and Acamprosate (N-acetyl homotaurine) . Homotaurine is a natural sulfonic acid found in seaweed and has GABAergic activity . Acamprosate is used to treat alcohol dependence and acts on the CNS to restore normal neuron activity . The uniqueness of Calcium Bis(formyl Homotaurine) lies in its specific applications in neurological research and its potential therapeutic effects in neurodegenerative diseases and alcohol dependence .
Properties
Molecular Formula |
C8H16CaN2O8S2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
calcium;3-formamidopropane-1-sulfonate |
InChI |
InChI=1S/2C4H9NO4S.Ca/c2*6-4-5-2-1-3-10(7,8)9;/h2*4H,1-3H2,(H,5,6)(H,7,8,9);/q;;+2/p-2 |
InChI Key |
MKGDXDBPQJOURM-UHFFFAOYSA-L |
Canonical SMILES |
C(CNC=O)CS(=O)(=O)[O-].C(CNC=O)CS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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